molecular formula C14H11F4IO3S B4992729 (4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate

Cat. No. B4992729
M. Wt: 462.20 g/mol
InChI Key: LQWIPFSYRFLJGM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate, also known as PhIF2OTf, is a chemical compound that has been widely used in scientific research applications. It is a highly reactive and versatile reagent that can be used for a variety of purposes, including the synthesis of organic compounds and the study of biological systems.

Mechanism of Action

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate is a highly reactive reagent that can undergo a variety of reactions depending on the conditions under which it is used. It can act as an oxidizing agent, a source of electrophilic iodine, or a catalyst for a variety of reactions. The exact mechanism of action of this compound depends on the specific reaction being studied.
Biochemical and Physiological Effects
This compound is not typically used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, it has been used in the study of enzymatic reactions, particularly in the area of oxidative enzymes. In these studies, this compound has been shown to be a powerful oxidizing agent that can be used to study the mechanisms of enzymatic reactions.

Advantages and Limitations for Lab Experiments

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate has several advantages for use in lab experiments. It is a highly reactive and versatile reagent that can be used for a variety of purposes. It is also relatively easy to synthesize and has a high yield. However, this compound is also highly reactive and can be dangerous if not handled properly. It can cause damage to biological systems and should be used with caution.

Future Directions

There are several future directions for the use of (4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate in scientific research. One area of interest is in the synthesis of complex organic molecules, particularly those with medicinal applications. This compound could be used as a powerful oxidizing agent for the synthesis of these molecules. Another area of interest is in the study of enzymatic reactions, particularly those involving oxidative enzymes. This compound could be used to study the mechanisms of these reactions and to develop new enzyme inhibitors. Finally, this compound could be used in the development of new catalytic systems for a variety of reactions.

Synthesis Methods

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate can be synthesized through a two-step reaction process. The first step involves the reaction of iodobenzene with silver fluoride in the presence of a palladium catalyst to form (4-fluorophenyl)(4-iodophenyl)iodonium tetrafluoroborate. The second step involves the reaction of (4-fluorophenyl)(4-iodophenyl)iodonium tetrafluoroborate with trifluoromethanesulfonic acid to form this compound. The overall yield of this synthesis method is typically around 50%.

Scientific Research Applications

(4-fluorophenyl)(4-methylphenyl)iodonium trifluoromethanesulfonate has been widely used in scientific research applications, particularly in the field of organic chemistry. It can be used as a powerful oxidizing agent for the synthesis of complex organic molecules. It has also been used as a source of electrophilic iodine for the synthesis of aryl iodides and other iodine-containing compounds. In addition, this compound has been used in the study of biological systems, particularly in the area of enzymatic reactions.

properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FI.CHF3O3S/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWIPFSYRFLJGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.